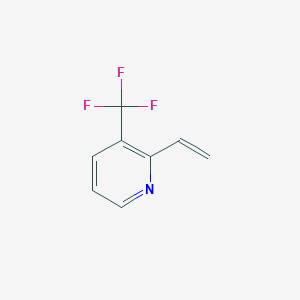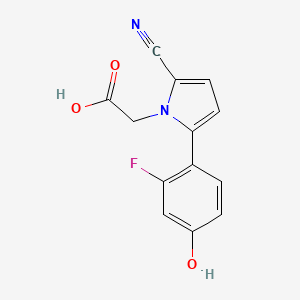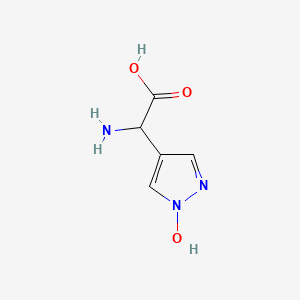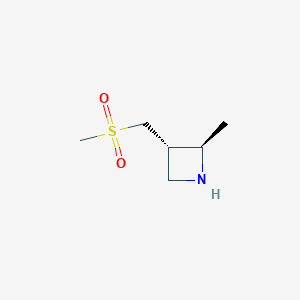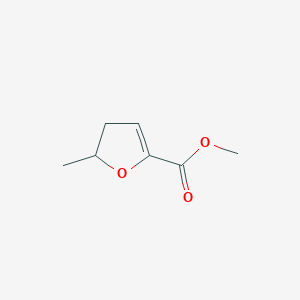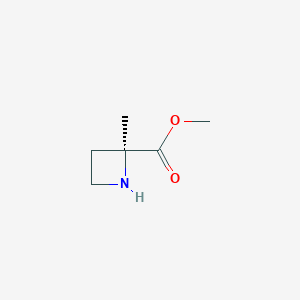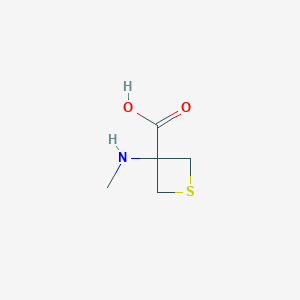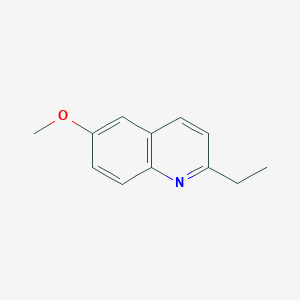
2-Ethyl-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by a base such as sodium ethoxide and proceeds under reflux conditions to yield the desired quinoline derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of transition-metal catalysts to enhance the efficiency and yield of the reaction. Methods such as microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-methoxyquinoline involves its interaction with various molecular targets and pathways:
Oxidative Stress: It induces oxidative stress in cancer cells, leading to DNA damage and cell cycle arrest.
Enzyme Inhibition: It inhibits enzymes such as bacterial DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline: Similar in structure but lacks the ethyl group at the second position.
2-Ethylquinoline: Lacks the methoxy group at the sixth position.
Uniqueness: 2-Ethyl-6-methoxyquinoline is unique due to the combined presence of both the ethyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with applications across various scientific disciplines.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-ethyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-10-5-4-9-8-11(14-2)6-7-12(9)13-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
LKVGOJUQDXXVEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
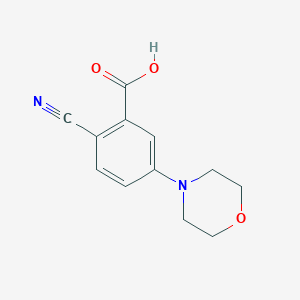

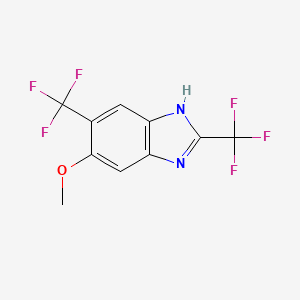
![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)

